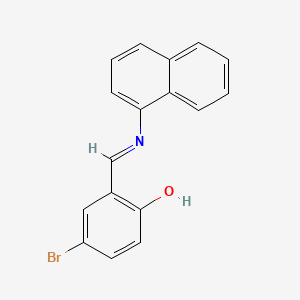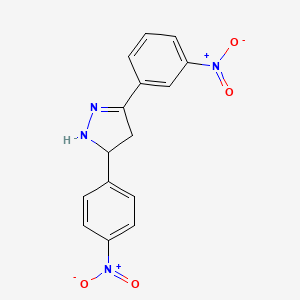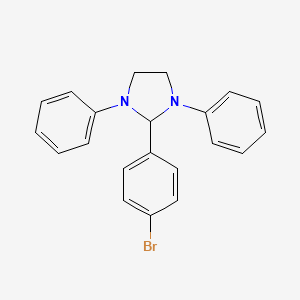![molecular formula C29H25Br2N3O6 B11559375 2,4-Dibromo-6-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11559375.png)
2,4-Dibromo-6-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-6-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate is a complex organic compound that features a unique combination of bromine, naphthalene, and trimethoxybenzoate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: The introduction of bromine atoms at the 2 and 4 positions of the phenyl ring. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of the Naphthylamino Group: This involves the reaction of naphthalene with an amine to form the naphthylamino group. This step may require the use of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Acetamido Group Formation: The acetamido group is introduced through the reaction of the naphthylamino compound with acetic anhydride.
Imine Formation: The imine group is formed by the condensation of the acetamido compound with an aldehyde.
Esterification: The final step involves the esterification of the phenyl ring with 3,4,5-trimethoxybenzoic acid using a coupling agent like DCC or N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
反応の種類
2,4-ジブロモ-6-[(E)-({2-[(ナフタレン-1-イル)アミノ]アセトアミド}イミノ)メチル]フェニル 3,4,5-トリメトキシベンゾアートは、以下を含むさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化することができます。
還元: 還元は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: 臭素原子は、求核置換反応を使用して他の基で置換することができます。一般的な試薬には、メトキシドナトリウムやtert-ブトキシドカリウムがあります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: メタノール中のメトキシドナトリウム、またはtert-ブタノール中のtert-ブトキシドカリウム。
形成される主要な生成物
酸化: カルボン酸またはケトンの形成。
還元: アルコールまたはアミンの形成。
置換: 置換されたフェニル誘導体の形成。
4. 科学研究への応用
2,4-ジブロモ-6-[(E)-({2-[(ナフタレン-1-イル)アミノ]アセトアミド}イミノ)メチル]フェニル 3,4,5-トリメトキシベンゾアートは、科学研究にいくつかの応用があります。
医薬品化学: 特定の生物学的経路を標的とする新規薬剤開発のリード化合物としての潜在的な用途。
有機合成: より複雑な有機分子の合成における中間体として使用されます。
材料科学:
生物学的研究: 生物学的分子との相互作用とその細胞プロセスへの潜在的な影響を理解するための研究に使用されます。
科学的研究の応用
2,4-Dibromo-6-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biological Studies: Used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
作用機序
2,4-ジブロモ-6-[(E)-({2-[(ナフタレン-1-イル)アミノ]アセトアミド}イミノ)メチル]フェニル 3,4,5-トリメトキシベンゾアートの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素または受容体に結合して、その活性を変化させ、下流のシグナル伝達経路に影響を与える可能性があります。関与する正確な分子標的と経路は、特定の生物学的状況と相互作用の性質によって異なります。
6. 類似の化合物との比較
類似の化合物
2,4-ジブロモ-3,6-ジメチルフェニルアミン: 臭素置換が類似していますが、官能基が異なります。
酢酸エチル: エステル官能基が類似していますが、コア構造が異なります。
独自性
2,4-ジブロモ-6-[(E)-({2-[(ナフタレン-1-イル)アミノ]アセトアミド}イミノ)メチル]フェニル 3,4,5-トリメトキシベンゾアートは、臭素、ナフタレン、トリメトキシベンゾエート基の組み合わせによってユニークであり、これにより独自の化学的および生物学的特性がもたらされます。
類似化合物との比較
Similar Compounds
2,4-Dibromo-3,6-dimethyl-phenylamine: A compound with similar bromine substitution but different functional groups.
Ethyl acetoacetate: A compound with similar ester functionality but different core structure.
Uniqueness
2,4-Dibromo-6-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate is unique due to its combination of bromine, naphthalene, and trimethoxybenzoate groups, which confer distinct chemical and biological properties
特性
分子式 |
C29H25Br2N3O6 |
|---|---|
分子量 |
671.3 g/mol |
IUPAC名 |
[2,4-dibromo-6-[(E)-[[2-(naphthalen-1-ylamino)acetyl]hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C29H25Br2N3O6/c1-37-24-12-18(13-25(38-2)28(24)39-3)29(36)40-27-19(11-20(30)14-22(27)31)15-33-34-26(35)16-32-23-10-6-8-17-7-4-5-9-21(17)23/h4-15,32H,16H2,1-3H3,(H,34,35)/b33-15+ |
InChIキー |
DGBDOZIHBUEHMV-ROPCREHHSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)CNC3=CC=CC4=CC=CC=C43 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)CNC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-bromobenzoate](/img/structure/B11559293.png)
![2-(2H-benzotriazol-2-yl)-4-methylphenyl 2-methyl-5-[(4-nitrophenyl)carbamoyl]benzenesulfonate](/img/structure/B11559298.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11559305.png)


![N-benzyl-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11559331.png)

![Bis[5-methyl-2-(propan-2-yl)phenyl] butane-1,4-diylbiscarbamate](/img/structure/B11559336.png)
![(3E)-N-[4-(acetylamino)phenyl]-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)butanamide](/img/structure/B11559342.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11559349.png)
![1-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol](/img/structure/B11559357.png)
![4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11559359.png)
![2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol](/img/structure/B11559361.png)
![(3E)-3-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}-N-(9-ethyl-9H-carbazol-3-yl)butanamide](/img/structure/B11559367.png)
